3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-methoxyquinolin-4-amine
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Overview
Description
3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-methoxyquinolin-4-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, substituted with benzenesulfonyl, dimethylphenyl, and methoxy groups. These substitutions confer unique chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-methoxyquinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Sulfonylation: The benzenesulfonyl group is introduced through sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-methoxyquinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form quinone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or sulfhydryl group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or chlorine. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-methoxyquinolin-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-methoxyquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites. This binding can disrupt the enzyme’s activity, leading to downstream effects on cellular processes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways, which are implicated in various diseases.
Comparison with Similar Compounds
3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-methoxyquinolin-4-amine can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain a quinoline core, are well-known for their antimalarial properties.
Sulfonylated Compounds: Benzenesulfonamide derivatives, such as sulfa drugs, are widely used as antibiotics.
Methoxy-Substituted Compounds: Methoxyquinolines, like methoxyflavones, are studied for their antioxidant and anti-inflammatory activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-methoxyquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-16-9-10-18(13-17(16)2)26-24-21-14-19(29-3)11-12-22(21)25-15-23(24)30(27,28)20-7-5-4-6-8-20/h4-15H,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYKTEVPZLEBFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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